Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-
Description
Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]- is a hybrid compound combining a benzimidazole core with a substituted aniline moiety. The benzimidazole group, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at the 6-position, enhancing its electronic and steric profile. The methylene bridge links the benzimidazole to the para-position of the aniline, creating a planar structure conducive to intermolecular interactions like hydrogen bonding . This compound is of interest due to the pharmacological relevance of benzimidazoles, which are known for antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
CAS No. |
119691-79-1 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-[(6-chloro-1H-benzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C14H12ClN3/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2,(H,17,18) |
InChI Key |
ARDIKOLJOHPFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 6-chlorobenzimidazole with an appropriate benzaldehyde derivative under suitable conditions.
Industrial Production: While industrial-scale production methods may vary, the synthetic route typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzimidazole ring undergoes electrophilic substitution, primarily at the 5th position due to the directing effects of the nitrogen atoms. The benzenamine group further modulates reactivity through resonance effects.
Key Example :
-
Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) at the 5th position of the benzimidazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | ~65% |
Nucleophilic Substitution Reactions
The chloro substituent at the 6th position of the benzimidazole ring is susceptible to nucleophilic displacement, particularly with strong nucleophiles.
Key Example :
-
Chloro Replacement : Treatment with sodium methoxide (NaOMe) in methanol replaces the chloro group with a methoxy group.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkoxylation | NaOMe/MeOH, reflux | 6-Methoxy derivative | ~78% |
Condensation Reactions
The primary amine (–NH₂) in the benzenamine moiety participates in condensation with carbonyl compounds.
Key Example :
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions forms imine derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Schiff Base | RCHO, HCl/EtOH, Δ | Imine derivative | ~85% |
Oxidation
The benzenamine group oxidizes to form nitroso or nitro derivatives under strong oxidizing conditions:
-
N-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amine to a nitroso group.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Oxidation | H₂O₂/AcOH, 60°C | Nitroso derivative | ~70% |
Reduction
The nitro group (if present) reduces to an amine using catalytic hydrogenation:
-
Nitro to Amine : H₂/Pd-C in ethanol converts nitro groups to –NH₂.
Metal-Catalyzed Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | ~82% |
Functionalization via Alkylation/Acylation
The benzimidazole NH group undergoes alkylation or acylation under basic conditions:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to yield N-substituted derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃/DMF | N-Alkylated product | ~88% |
Reaction Mechanisms and Kinetic Data
-
Electrophilic Aromatic Substitution : The benzimidazole ring activates toward nitration via resonance stabilization of the intermediate .
-
Nucleophilic Displacement : The chloro group’s leaving ability is enhanced by the electron-withdrawing benzimidazole.
Stability and Reaction Optimization
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions.
-
Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to avoid side products.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit efficacy against various bacterial strains and fungi:
- Synthesis and Efficacy : Compounds synthesized from benzimidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds with a benzimidazole core have been reported to have minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Bacillus subtilis and Staphylococcus aureus .
- Case Studies : A study highlighted the synthesis of 2-(1H-pyrazol-3-yl)-1H-benzimidazoles that exhibited good antimicrobial activity against E. coli, Pseudomonas aeruginosa, and fungi such as Candida albicans . The effective antimicrobial profiles suggest potential applications in treating infections.
Anticancer Activity
The anticancer potential of Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]- has been extensively studied:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF (human breast cancer) and U87 (human glioblastoma) through various mechanisms, including the inhibition of cell proliferation .
- Research Findings : Specific derivatives of this compound have demonstrated IC50 values indicating cytotoxicity against tumor cells. For example, compounds derived from benzimidazole exhibited IC50 values ranging from 1.7 μM to 45.2 μM against different cancer cell lines . The combination of benzimidazole with hydrazone has further enhanced its antiproliferative properties.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]- has shown anti-inflammatory effects:
- Inhibition Studies : Some derivatives have been reported to inhibit inflammatory pathways effectively, demonstrating potential for therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity:
Mechanism of Action
- The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Chloro vs. Bromo/Iodo Derivatives
Halogen substituents significantly influence physicochemical and biological properties. For example:
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)benzeneamine () replaces chlorine with bromine.
- Triazole-based analogs () with 4-chloro, 4-bromo, or 4-iodo benzyl groups show distinct melting points and spectral properties. Chloro derivatives typically exhibit higher thermal stability due to stronger C-Cl bonds compared to C-Br or C-I.
*Calculated based on structure.
Comparison with Heterocyclic Variants
Benzimidazole vs. Triazole, Thiazole, and Oxadiazole
Replacing benzimidazole with other heterocycles alters bioactivity:
- Triazole derivatives (): Triazoles improve metabolic stability but reduce π-π stacking interactions compared to benzimidazoles.
- Oxadiazole-containing compounds (): Oxadiazoles are more polar, improving solubility but reducing membrane permeability.
Functional Group Variations
Amine vs. Hydrazone and Amide Derivatives
- Hydrazone derivatives (): The target compound’s aniline group is replaced with a hydrazone (-NH-N=CH-) in analogs like 4-(6-chloro-1H-benzimidazol-2-yl)benzohydrazide . Hydrazones exhibit stronger hydrogen bonding but lower hydrolytic stability.
- Amide-linked analogs (): Substituting the methylene bridge with an amide (-CONH-) introduces conformational rigidity, which may restrict binding to flexible enzyme active sites.
Physicochemical and Structural Properties
- Hydrogen Bonding : The benzimidazole NH and aniline NH2 groups enable strong intermolecular interactions, influencing crystal packing ().
- Solubility : Chloro substitution increases hydrophobicity compared to hydroxyl or amine-substituted analogs.
- Spectroscopic Data : Expected 1H-NMR signals include δ 8.2–8.5 ppm (benzimidazole H) and δ 4.5 ppm (CH2 bridge), consistent with triazole-based compounds ().
Biological Activity
Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-, also known by its CAS number 119691-79-1, is a compound that belongs to the benzimidazole class of heterocyclic compounds. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of benzimidazole derivatives often play a crucial role in determining their pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃ |
| Molecular Weight | 257.72 g/mol |
| CAS Number | 119691-79-1 |
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit significant anticancer activity. A study indicated that compounds similar to benzenamine, particularly those with modifications on the benzimidazole moiety, can induce apoptosis in cancer cells. For example, a derivative demonstrated an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potent anticancer properties . In vivo studies further confirmed that these compounds can suppress tumor growth in mice models .
Anti-inflammatory Effects
Benzimidazole derivatives have also been recognized for their anti-inflammatory properties. A series of synthesized compounds were evaluated for their anti-inflammatory effects through both in vitro and in vivo assays. The results indicated that certain derivatives significantly reduced inflammation markers, demonstrating their potential as therapeutic agents in inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. A review highlighted that various substituted benzimidazoles exhibited activity against a range of bacteria and fungi. Compounds with specific substituents showed marked inhibition against bacterial strains, indicating their usefulness as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of benzenamine and its derivatives can be influenced by structural modifications. The presence of the chloro group at the 6-position of the benzimidazole ring enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens .
Case Studies
- Anticancer Studies : In a study involving modified benzimidazoles, a compound was tested against U87 glioblastoma cell lines and exhibited an IC₅₀ value of 45.2 ± 13.0 μM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (DOX) .
- Anti-inflammatory Research : Another investigation focused on the synthesis of various benzimidazole derivatives which were tested for their ability to inhibit inflammatory pathways in cellular models. The findings revealed several compounds with promising anti-inflammatory effects, supporting further development for therapeutic applications .
Q & A
Basic Question: What are the recommended synthetic pathways for preparing Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., benzo[d]thiazol-2-amines) are synthesized via cyclocondensation of guanidine derivatives with trifluoroalkenones or ketones under basic conditions . A practical approach for the target compound could involve:
Intermediate formation : React 6-chloro-1H-benzimidazole-2-carbaldehyde with a benzenamine derivative under acidic conditions (e.g., glacial acetic acid, pH 4–4.5) to form a Schiff base.
Reductive alkylation : Use sodium borohydride or catalytic hydrogenation to reduce the imine bond, yielding the methylene-linked product.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation .
Basic Question: How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- 1H NMR : Look for:
- 13C NMR : Confirm the benzimidazole carbons (δ 110–160 ppm) and methylene carbon (δ 40–50 ppm) .
Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for resolving conformational ambiguities . Key steps:
Data collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.
Refinement : Refine anisotropic displacement parameters and hydrogen bonding networks with SHELXL.
Validation : Analyze residual electron density (< 0.5 eÅ⁻³) and R-factor (< 5%) to confirm accuracy .
Advanced Question: How can hydrogen bonding patterns influence the solid-state properties of this compound?
Methodological Answer:
Hydrogen bonding governs crystal packing and stability. Use graph set analysis (Etter’s formalism) to classify interactions:
- Intramolecular H-bonds : Stabilize the benzimidazole core (N-H⋯N).
- Intermolecular H-bonds : Between amine groups and chloro substituents (N-H⋯Cl), forming chains or sheets.
- Impact on properties : Stronger H-bond networks correlate with higher melting points and lower solubility. Characterize via:
Advanced Question: How to address contradictions in bioactivity data across different synthetic batches?
Methodological Answer:
Contradictions may arise from impurities or conformational isomers. Mitigate via:
Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (>98% purity required for bioassays).
Conformational analysis : Compare NMR (solution state) and X-ray (solid state) to identify isomerism.
Batch consistency : Standardize reaction conditions (temperature, solvent, catalyst) and characterize intermediates at each step .
Advanced Question: What computational methods predict the reactivity of the chloro-substituted benzimidazole moiety?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., Fukui indices to identify reactive sites).
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar solvents : Ethanol/water (7:3 v/v) is effective for benzimidazole derivatives due to moderate polarity and hydrogen-bonding capacity.
- Non-polar mixtures : Dichloromethane/hexane (1:4) for removing hydrophobic impurities.
- Crystallization monitoring : Use hot-stage microscopy to track crystal growth and avoid oiling out .
Advanced Question: How to analyze potential tautomerism in the benzimidazole core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
